molecular formula C7H4ClNOS B3395841 4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium CAS No. 25557-54-4

4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium

Cat. No.: B3395841
CAS No.: 25557-54-4
M. Wt: 185.63 g/mol
InChI Key: TXSJMHPJIZEUGT-UHFFFAOYSA-N
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Description

4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium is a heterocyclic compound with the molecular formula C7H4ClNOS and a molecular weight of 185.63 g/mol This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with a chlorine atom and an oxidized nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium typically involves the reaction of thieno[2,3-b]pyridine with chlorine and an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized thieno[2,3-b]pyridine derivatives .

Scientific Research Applications

4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium involves its interaction with specific molecular targets and pathways. The compound’s oxidized nitrogen atom and chlorine substituent play crucial roles in its reactivity and interactions. These interactions can affect various biological processes, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium can be compared with other similar compounds, such as:

    Thieno[2,3-b]pyridine: The parent compound without the chlorine and oxidized nitrogen.

    4-chlorothieno[2,3-b]pyridine: Similar structure but without the oxidized nitrogen.

    7-oxidothieno[2,3-b]pyridine: Similar structure but without the chlorine substituent.

The uniqueness of this compound lies in its combined features of chlorine substitution and oxidized nitrogen, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-6-1-3-9(10)7-5(6)2-4-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSJMHPJIZEUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C2C(=C1Cl)C=CS2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345332
Record name 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25557-54-4
Record name NSC152394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium
Reactant of Route 2
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4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium
Reactant of Route 3
4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium
Reactant of Route 4
4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium
Reactant of Route 5
4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium

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